3-(Boc-氨基咪啶)-苯甲酸

描述

“3-(Boc-amidino)-benzoic acid” is a compound that involves the Boc (tert-butyl carbamate) group. The Boc group is a common protecting group for amines in organic synthesis and peptide synthesis . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids involves the reaction with a base and the anhydride Boc2O . This process can be conducted under either aqueous or anhydrous conditions . Various methods have been developed for the Boc protection of amines, including the use of catalysts and solvent-free media .

Molecular Structure Analysis

The 3D structure of Boc-compounds has been determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . It can be cleaved by mild acidolysis . An efficient and sustainable method for N-Boc deprotection has been described, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst .

科学研究应用

绿色化学与催化

- 更绿色的合成:Arce 等人(2015 年)的研究探讨了硼酸催化的苯甲酸酰胺化,展示了一种高产且环保的酰胺合成方法。此实验突出了绿色化学原则在合成过程中的重要性,可能适用于“3-(Boc-氨基咪啶)-苯甲酸”等化合物(Arce 等人,2015 年)。

- 硼酸催化:Hall(2019 年)讨论了硼酸作为催化剂在胺形成酰胺以及其他有机反应中的应用。该研究强调了硼酸在温和条件下实现亲电和亲核活化模式中的作用,这可能与涉及“3-(Boc-氨基咪啶)-苯甲酸”的反应有关(Hall,2019 年)。

肽酰胺和复杂酰胺的合成

- 肽酰胺合成:Hammer 等人(2009 年)展示了一种在温和条件下进行 C 端肽酰胺固相合成的实用方法,利用光解锚定键。该方法可用于合成涉及“3-(Boc-氨基咪啶)-苯甲酸”的肽酰胺(Hammer 等人,2009 年)。

- 复杂酰胺合成:Sabatini 等人(2017 年)报告了一种使用简单硼酸酯催化剂对羧酸和胺进行酰胺化的全新方案,展示了复杂酰胺合成效率和安全性的显著提高。此方法的广泛底物范围包括“3-(Boc-氨基咪啶)-苯甲酸”的潜在应用(Sabatini 等人,2017 年)。

机理研究和催化应用

- 酰胺形成机理:Nakajima 和 Ikada(1995 年)研究了水性介质中碳二亚胺形成酰胺的机理,提供了有利于酰胺形成的条件见解,这可能为涉及“3-(Boc-氨基咪啶)-苯甲酸”的反应提供信息(Nakajima 和 Ikada,1995 年)。

- 镍催化的 C-N 键活化:Liu 等人(2016 年)探索了镍催化的酰胺 C-N 键活化,导致酰胺高选择性转化为酯和酮。此研究提供了对可应用于“3-(Boc-氨基咪啶)-苯甲酸”衍生物的催化过程的宝贵见解(Liu 等人,2016 年)。

安全和危害

未来方向

A recent study describes an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields, offering a promising approach for future research and applications .

作用机制

Target of Action

Boc-protected amines are commonly used in many multi-step syntheses , suggesting that the compound could interact with a variety of biological targets.

Mode of Action

The mode of action of 3-(Boc-amidino)-benzoic acid involves the Boc (tert-butyl carbamate) group. This group plays a pivotal role in the synthesis of multifunctional targets . The Boc group can be cleaved by mild acidolysis , allowing the compound to interact with its targets.

Biochemical Pathways

The biochemical pathways affected by 3-(Boc-amidino)-benzoic acid are likely related to its role in the synthesis of multifunctional targets . For example, it may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

The result of the action of 3-(Boc-amidino)-benzoic acid is the formation of multifunctional targets through the synthesis process . The cleavage of the Boc group allows the compound to interact with its targets, leading to various molecular and cellular effects.

Action Environment

The action of 3-(Boc-amidino)-benzoic acid can be influenced by various environmental factors. For instance, the Boc group can be cleaved by mild acidolysis , suggesting that the compound’s action, efficacy, and stability could be affected by the acidity of the environment. Additionally, the Suzuki–Miyaura cross-coupling reaction, in which the compound may be involved, requires specific reaction conditions .

属性

IUPAC Name |

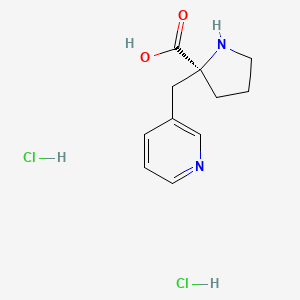

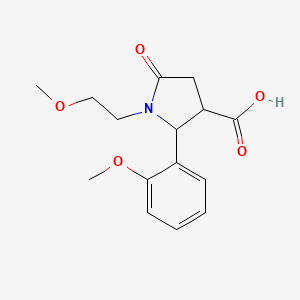

3-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-5-4-6-9(7-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXHOIOEASCVLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=N)C1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520684.png)

![Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520690.png)